Cas no 2172201-01-1 (2-{(3-azidopropyl)sulfanylmethyl}-5-ethylfuran)

2-{(3-Azidopropyl)sulfanylmethyl}-5-ethylfuran is a specialized furan derivative featuring an azide-functionalized propylthioether side chain. This compound is of interest in synthetic and medicinal chemistry due to its reactive azide group, which enables efficient participation in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). The ethyl-substituted furan core contributes to its stability while maintaining reactivity in further functionalization. The thioether linkage enhances structural versatility, making it useful for conjugation with biomolecules or polymers. Its well-defined structure and bifunctional reactivity make it a valuable intermediate for designing complex molecular architectures, drug discovery, and materials science applications. Proper handling is advised due to the potential instability of the azide group under certain conditions.
2-{(3-azidopropyl)sulfanylmethyl}-5-ethylfuran structure
2172201-01-1 structure
Product Name:2-{(3-azidopropyl)sulfanylmethyl}-5-ethylfuran
CAS No:2172201-01-1
MF:C10H15N3OS
MW:225.31060051918
CID:6258542
PubChem ID:165958374
Update Time:2025-06-08

2-{(3-azidopropyl)sulfanylmethyl}-5-ethylfuran Chemical and Physical Properties

Names and Identifiers

    • 2-{(3-azidopropyl)sulfanylmethyl}-5-ethylfuran
    • 2-{[(3-azidopropyl)sulfanyl]methyl}-5-ethylfuran
    • 2172201-01-1
    • EN300-1290132
    • Inchi: 1S/C10H15N3OS/c1-2-9-4-5-10(14-9)8-15-7-3-6-12-13-11/h4-5H,2-3,6-8H2,1H3
    • InChI Key: XHNMHKVMLZVGQX-UHFFFAOYSA-N
    • SMILES: S(CC1=CC=C(CC)O1)CCCN=[N+]=[N-]

Computed Properties

  • Exact Mass: 225.09358328g/mol
  • Monoisotopic Mass: 225.09358328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 52.8Ų

2-{(3-azidopropyl)sulfanylmethyl}-5-ethylfuran Pricemore >>

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Additional information on 2-{(3-azidopropyl)sulfanylmethyl}-5-ethylfuran

Professional Introduction to Compound with CAS No. 2172201-01-1 and Product Name: 2-{(3-azidopropyl)sulfanylmethyl}-5-ethylfuran

The compound with the CAS number 2172201-01-1 and the product name 2-{(3-azidopropyl)sulfanylmethyl}-5-ethylfuran represents a significant advancement in the field of medicinal chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The molecular structure, characterized by a sulfanylmethyl group linked to a 3-azidopropyl moiety and an ethylfuran backbone, suggests a high degree of reactivity and versatility, making it a valuable intermediate in synthetic chemistry.

Recent research in the domain of bioactive molecules has highlighted the importance of functionalized heterocyclic compounds in drug discovery. The 5-ethylfuran ring system is particularly noteworthy, as it provides a scaffold that can be modified to enhance binding affinity and selectivity towards biological targets. The presence of the azido group further adds to the compound's potential, as azides are well-known for their utility in click chemistry and cross-coupling reactions, enabling the facile construction of complex molecular architectures.

In the context of modern pharmaceutical development, compounds like 2-{(3-azidopropyl)sulfanylmethyl}-5-ethylfuran are being explored for their ability to modulate key biological pathways. For instance, studies have demonstrated that sulfanylmethyl-containing derivatives can exhibit inhibitory effects on enzymes involved in inflammatory processes. This makes such compounds promising candidates for the treatment of chronic diseases where inflammation plays a central role. Additionally, the ethylfuran moiety has been shown to enhance membrane permeability, potentially improving oral bioavailability and therapeutic efficacy.

The synthesis of 2-{(3-azidopropyl)sulfanylmethyl}-5-ethylfuran involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the 3-azidopropyl group necessitates careful handling due to the inherent reactivity of azides, which can undergo decomposition under certain conditions. However, advances in synthetic methodologies have made it possible to manage these challenges effectively, allowing for scalable production of this compound.

One of the most exciting applications of this compound is in the realm of drug conjugation technologies. The combination of a reactive sulfanylmethyl group and an azido functional group allows for facile attachment to biomolecules such as antibodies or peptides. This approach has been successfully employed in the development of targeted therapies, where drug delivery is optimized by conjugating therapeutic agents to specific carriers. The versatility of 2-{(3-azidopropyl)sulfanylmethyl}-5-ethylfuran makes it an ideal candidate for such applications, offering researchers a powerful tool for designing next-generation biopharmaceuticals.

Furthermore, computational studies have been instrumental in understanding the mechanistic aspects of this compound's reactivity. Molecular modeling techniques have revealed that the electronic properties of the sulfanylmethyl group play a crucial role in its interaction with biological targets. These insights have guided medicinal chemists in designing analogs with enhanced potency and reduced toxicity. Such computational approaches are becoming increasingly integral to drug discovery pipelines, as they provide rapid and cost-effective means of evaluating candidate molecules.

The potential therapeutic applications of 2-{(3-azidopropyl)sulfanylmethyl}-5-ethylfuran extend beyond traditional small-molecule drugs. Researchers are exploring its utility in gene therapy and nucleic acid-based therapies, where modifications to nucleic acid sequences are required for therapeutic effect. The ability to incorporate this compound into nucleic acid analogs could lead to novel treatments for genetic disorders and infectious diseases. This interdisciplinary approach underscores the importance of collaboration between synthetic chemists, biologists, and clinicians in harnessing the full potential of such compounds.

As our understanding of biological systems continues to evolve, so too does our capacity to design molecules that interact with these systems in sophisticated ways. The case of 2-{(3-azidopropyl)sulfanylmethyl}-5-ethylfuran exemplifies how structural innovation can lead to breakthroughs in medicine. By leveraging cutting-edge synthetic techniques and computational tools, researchers are paving the way for new treatments that address unmet medical needs more effectively than ever before.

In conclusion, the compound with CAS number 2172201-01-1, specifically known as 2-{(3-azidopropyl)sulfanylmethyl}-5-ethylfuran, represents a significant advancement in medicinal chemistry. Its unique structural features and reactivity make it a valuable tool for drug discovery and development. As research progresses, we can expect to see further applications emerging from this versatile compound, contributing to improvements in human health and well-being.

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